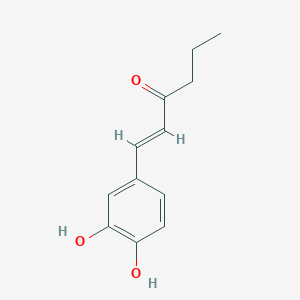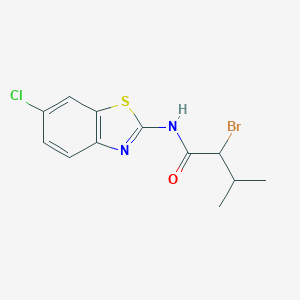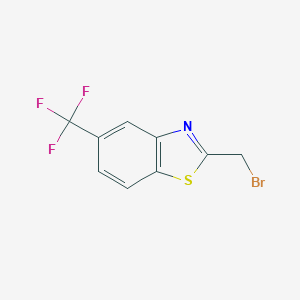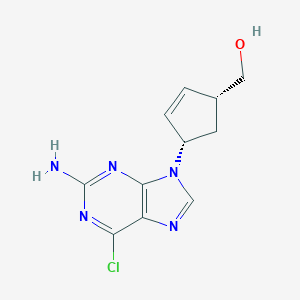
(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyflavanone is a compound with the molecular formula C16H14O3 . It is a metabolite of 5-Methoxyflavone when fermented with Beauveria bassiana .
Synthesis Analysis
The synthesis of flavanone derivatives, including 5-Methoxyflavanone, often involves the cyclization of 2’-hydroxychalcone derivatives, which are obtained by Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of 5-Methoxyflavanone includes a 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one . The InChI representation of the molecule isInChI=1S/C16H14O3/c1-18-13-8-5-9-14-16 (13)12 (17)10-15 (19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 . Physical And Chemical Properties Analysis
5-Methoxyflavanone has a molecular weight of 254.28 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has a topological polar surface area of 35.5 Ų .Aplicaciones Científicas De Investigación
Anti-cancer Properties : 5-Methoxyflavanone has been found to induce cell cycle arrest, apoptosis, and autophagy in HCT116 human colon cancer cells. It mediates its anti-tumor activity through a caspase-2 cascade and employs an ATM/Chk2/p53/p21 checkpoint pathway (Shin, Hyun, Yu, Lim, & Lee, 2011).
Antioxidant and Anti-inflammatory Effects : A study demonstrated the effective inhibition of lipid peroxidation, cytotoxicity, and free radical scavenging by a flavanone derivative of 5-Methoxyflavanone. This suggests its potential use as an antioxidant and anti-inflammatory agent (Morales, Paredes, Sierra, & Loyola, 2009). Another study corroborates this, highlighting its suppressive activity on nitric oxide production and its potential as an anti-inflammatory agent (Lee, 2015).
Gastroprotection : 5-Methoxyflavanone has shown gastroprotective properties against damage induced by nonsteroidal anti-inflammatory drugs. It increases gastric vascular perfusion and reduces leukocyte adherence to mesenteric venules (Blank, Ems, O'Brien, Weisshaar, Ares, Abel, McCafferty, & Wallace, 1997).
Antidepressant Activity : Isosakuranetin-5-O-rutinoside, a flavanone related to 5-Methoxyflavanone, isolated from Salvia elegans Vahl leaves, has shown antidepressant activity in mice (González-Cortázar, Maldonado-Abarca, Jiménez-Ferrer, Marquina, Ventura-Zapata, Zamilpa, Tortoriello, & Herrera-Ruiz, 2013).
Other Potential Uses : Additional studies have identified various other applications, such as moderate antibacterial activity, potential use in treating respiratory tract ailments, and altering the secondary structure of human serum albumin, indicative of a broad range of therapeutic and biological activities.
Mecanismo De Acción
Propiedades
Número CAS |
123931-32-8 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3/t15-/m0/s1 |
Clave InChI |
YLLFUILNISGLHO-HNNXBMFYSA-N |
SMILES isomérico |
COC1=CC=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)





![N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B39894.png)





